molecular weight and formula of 2-Amino-4-bromo-6-iodophenol
This guide serves as a high-level technical reference for 2-Amino-4-bromo-6-iodophenol , a critical intermediate in the synthesis of polysubstituted benzoxazoles and complex biaryl scaffolds. Chemo-Orthogonal Scaffolds i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a high-level technical reference for 2-Amino-4-bromo-6-iodophenol , a critical intermediate in the synthesis of polysubstituted benzoxazoles and complex biaryl scaffolds.
Chemo-Orthogonal Scaffolds in Medicinal Chemistry
Part 1: Chemical Identity & Physical Properties
This molecule is not merely a halogenated phenol; it is a tri-functionalized core designed for sequential, orthogonal functionalization.[1] Its value lies in the reactivity gap between the C–I and C–Br bonds, allowing for programmable assembly of drug candidates.[1]
Core Data Matrix
Property
Value
Technical Note
IUPAC Name
2-Amino-4-bromo-6-iodophenol
Position 1 is -OH; numbering prioritizes OH > NH2.
CAS Number
855836-12-3
Note: Often custom synthesized; verify batch COA.
Molecular Formula
C₆H₅BrINO
High halogen content significantly increases density.[1]
Darkens upon oxidation/light exposure (store under Argon).
Solubility
DMSO, DMF, MeOH
Poor solubility in non-polar solvents (Hexane, DCM).[1]
pKa (Predicted)
~7.5 (Phenolic OH)
Acidified by electron-withdrawing halogens (Br, I).
Structural Analysis
The substitution pattern is critical for its application logic:
Positions 1 & 2 (OH, NH₂): A "1,2-dinucleophile" motif ready for condensation with aldehydes or carboxylic acids to form benzoxazoles .[1]
Position 6 (Iodine): The "Soft" Electrophile. The C–I bond is weaker and more polarizable, making it the site of first oxidative addition in Pd-catalyzed couplings.[1]
Position 4 (Bromine): The "Hard" Electrophile. The C–Br bond remains inert during the first coupling event (at low temperatures), allowing for a second, distinct diversification step later.[1]
Part 2: Synthesis & Validation (The "Gold Standard" Protocol)[1]
Direct iodination of 2-amino-4-bromophenol is risky due to oxidation of the amino group (forming quinones). The most robust route utilizes a nitro-precursor followed by chemoselective reduction.
Synthetic Route: The Nitro-Reduction Strategy
Step 1: Regioselective Iodination
Start with 4-Bromo-2-nitrophenol . The nitro group deactivates the ring but directs the electrophilic iodine to the unoccupied ortho position (Position 6).[1]
To validate the identity of the product, look for these specific NMR signatures:
¹H NMR (DMSO-d₆):
Protons: You will see two doublets (or meta-coupled singlets) in the aromatic region (approx 7.0 - 7.8 ppm).
Shift Logic: The proton between Br and I (Position 5) will be significantly deshielded compared to the proton between OH and Br (Position 3).[1]
Exchangeables: Broad singlets for
(~9-10 ppm) and (~5-6 ppm).
Mass Spectrometry:
Look for the specific isotope pattern.[1] Br (79/81) gives a 1:1 doublet.[1] Iodine (127) adds mass.[1]
M+H should show the characteristic "Br isotope split" separated by 2 mass units.[1]
Part 3: Applications in Drug Discovery
The primary utility of 2-Amino-4-bromo-6-iodophenol is in Fragment-Based Drug Discovery (FBDD) . It serves as a linchpin for creating libraries of benzoxazoles.[1]
The "Halogen Dance" (Orthogonal Coupling)
Researchers can exploit the reactivity difference between the C-I and C-Br bonds.
Reaction A (Low Temp): Suzuki-Miyaura coupling at C-6 (Iodine) . The C-Br bond remains intact.
Reaction B (Cyclization): Condensation with an aldehyde to close the Benzoxazole ring.[1]
Reaction C (High Temp): Suzuki or Buchwald-Hartwig coupling at C-4 (Bromine) .
Light Sensitivity: The C–I bond is photolabile.[1] Store in amber vials wrapped in foil.
Oxidation: Aminophenols are prone to air oxidation.[1] Store under Nitrogen or Argon at -20°C for long-term stability.
Hazards: Treat as a potential sensitizer and irritant (H315, H319).[1] Use standard PPE (gloves, goggles, fume hood).[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23270181 (Isomer Analogues and Computed Properties).[1] Retrieved from [Link]
Li, X., et al. (2020). Ir(III)-Catalyzed Direct C–H Functionalization... for Producing 2-Hydroxy-2′-amino-1,2′-biaryl Scaffolds. Chemical Communications.[1] (Context on Aminophenol Coupling). Retrieved from [Link]
PrepChem. Synthesis of 2-amino-4,6-dibromophenol (Methodology Analogue). Retrieved from [Link]
An In-depth Technical Guide to 2-Amino-4-bromo-6-iodophenol
This guide provides a comprehensive technical overview of 2-Amino-4-bromo-6-iodophenol, a halogenated aromatic compound with potential applications in synthetic chemistry and drug discovery. Due to the limited availabili...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 2-Amino-4-bromo-6-iodophenol, a halogenated aromatic compound with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this document synthesizes information from commercial suppliers and extrapolates from structurally related compounds to offer valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Halogenated Phenols
Phenolic compounds are a cornerstone in medicinal chemistry and materials science, with their derivatives forming the backbone of numerous pharmaceuticals, agrochemicals, and polymers[1]. The introduction of halogen atoms onto the phenol scaffold dramatically influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This strategic halogenation is a powerful tool for modulating the bioactivity and pharmacokinetic profiles of drug candidates[2]. 2-Amino-4-bromo-6-iodophenol, with its unique pattern of amino, bromo, and iodo substituents, represents a promising, albeit understudied, building block for the synthesis of novel bioactive molecules. Aminophenols and their derivatives are widely used as intermediates in the synthesis of dyes, hair coloring products, antioxidants, and pharmaceuticals[3][4].
Physicochemical Properties
Detailed experimental data for 2-Amino-4-bromo-6-iodophenol is not extensively documented in public repositories. The following table summarizes available information from commercial suppliers and includes predicted properties based on its structure.
The chemical structure of 2-Amino-4-bromo-6-iodophenol is presented below. The strategic placement of the amino, bromo, and iodo groups on the phenolic ring offers multiple sites for further chemical modification.
Caption: 2D structure of 2-Amino-4-bromo-6-iodophenol.
Hypothetical Synthesis Protocol
The synthesis could proceed as follows:
Step 1: Halogenation of a Phenolic Precursor
The synthesis would likely begin with a simpler phenol and introduce the halogen substituents in a controlled manner. For instance, starting with 2-aminophenol, one could perform electrophilic bromination and iodination. However, controlling the regioselectivity of these reactions can be challenging.
A more controlled approach might involve the synthesis of the corresponding nitro-phenol followed by reduction.
Step 2: Reduction of the Nitro Group
A common method for the reduction of a nitro group to an amine in the presence of sensitive functional groups is catalytic hydrogenation.
Exemplary Protocol (Hypothetical): Reduction of 2-Nitro-4-bromo-6-iodophenol
Materials:
2-Nitro-4-bromo-6-iodophenol (starting material)
Ethanol (or other suitable solvent)
Palladium on carbon (Pd/C) catalyst (e.g., 10%)
Hydrogen gas (H₂)
Inert gas (e.g., Nitrogen or Argon)
Standard laboratory glassware and hydrogenation apparatus
Procedure:
In a flask suitable for hydrogenation, dissolve 2-Nitro-4-bromo-6-iodophenol in ethanol.
Carefully add a catalytic amount of Pd/C to the solution.
Seal the reaction vessel and purge with an inert gas to remove any oxygen.
Introduce hydrogen gas to the desired pressure.
Stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-4-bromo-6-iodophenol.
Purify the crude product by recrystallization or column chromatography.
Caption: Hypothetical workflow for the synthesis of 2-Amino-4-bromo-6-iodophenol.
Potential Biological Activities and Applications in Drug Development
While specific biological data for 2-Amino-4-bromo-6-iodophenol is scarce, the activities of related halogenated and aminophenolic compounds provide a strong rationale for its investigation in several therapeutic areas.
Antimicrobial Agents: Halogenated compounds, particularly those of marine origin, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties[2][6]. The presence of bromine and iodine in the target molecule could confer potent antimicrobial activity.
Anticancer Agents: Many phenolic compounds have been investigated for their anticancer properties, acting through various mechanisms such as inducing apoptosis and inhibiting cell proliferation[7]. The specific substitution pattern of 2-Amino-4-bromo-6-iodophenol could lead to novel interactions with cancer-related targets.
Enzyme Inhibitors: The phenolic hydroxyl and amino groups can participate in hydrogen bonding and other interactions within the active sites of enzymes. The halogen atoms can further enhance binding affinity through halogen bonding. This makes the compound a candidate for screening against various enzyme targets.
Building Block for Complex Molecules: Perhaps the most immediate application for this compound is as a versatile chemical intermediate. The amino group can be readily diazotized and converted to a variety of other functional groups. The halogen atoms can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures.
Safety and Handling
Specific toxicology data for 2-Amino-4-bromo-6-iodophenol is not available. However, based on the data for structurally similar compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-Amino-4-bromo-6-iodophenol is a unique, polysubstituted aromatic compound with significant potential as a building block in synthetic and medicinal chemistry. While comprehensive data on its properties and bioactivities are yet to be established, its structural features suggest it could be a valuable precursor for the development of novel therapeutic agents and other functional materials. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.
References
Aminophenols. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
Resources and Biological Activities of Natural Polyphenols. (2015). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
4-Bromo-2-chloro-6-iodophenol. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]
CID 5381226. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]
Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2020). MDPI. Retrieved February 7, 2024, from [Link]
Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. (2018). Hindawi. Retrieved February 7, 2024, from [Link]
Biological Activity of Recently Discovered Halogenated Marine Natural Products. (2018). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
(1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]
Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. (2023). MDPI. Retrieved February 7, 2024, from [Link]
Investigate the Effects of Sonication on the Nucleation of Acetaminophen and Design the Sonoseeding Approach for Crystal Size Modification. (2023). MDPI. Retrieved February 7, 2024, from [Link]
Mass Spectrometric Detection of Phenols using the Gibbs Reaction. (n.d.). Purdue University. Retrieved February 7, 2024, from [Link]
2-Bromo-4-chloro-6-iodophenol. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]
Aminophenol Market: Essential Building Block for Dyes and Pharmaceuticals. (2026). BriefingWire. Retrieved February 7, 2024, from [Link]
Mass spectrometric detection of the Gibbs reaction for phenol analysis. (2014). PubMed. Retrieved February 7, 2024, from [Link]
1-Hydroxypropan-2-olate;3-oxododecanoic acid. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]
(PDF) Phenolic Compounds - Biological Activity. (2017). ResearchGate. Retrieved February 7, 2024, from [Link]
Phenol synthesis by substitution or oxidation. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]
Determination of 4-aminophenol in a pharmaceutical formulation using surface enhanced Raman scattering: from development to method validation. (2013). PubMed. Retrieved February 7, 2024, from [Link]
Chemistry, Biosynthesis, and Biological Activity of Halogenated Compounds Produced by Marine Microorganisms. (2020). ResearchGate. Retrieved February 7, 2024, from [Link]
Phenol Synthesis Part I. (n.d.). SlidePlayer. Retrieved February 7, 2024, from [Link]
Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. (2021). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
Antimicrobial Activities of Natural Bioactive Polyphenols. (2022). MDPI. Retrieved February 7, 2024, from [Link]
2-Bromo-6-iodophenol. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]
Application Note: Site-Selective Functionalization of 2-Amino-4-bromo-6-iodophenol
Executive Summary The scaffold 2-Amino-4-bromo-6-iodophenol (CAS 855836-12-3) represents a high-value "privileged structure" for the rapid assembly of diversity-oriented heterocyclic libraries. Its unique substitution pa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The scaffold 2-Amino-4-bromo-6-iodophenol (CAS 855836-12-3) represents a high-value "privileged structure" for the rapid assembly of diversity-oriented heterocyclic libraries. Its unique substitution pattern—containing an amino-phenol core flanked by two distinct halogens (iodine and bromine)—allows for orthogonal functionalization .
By exploiting the significant bond dissociation energy (BDE) difference between C–I (~65 kcal/mol) and C–Br (~81 kcal/mol), researchers can perform sequential, site-selective cross-coupling reactions. Furthermore, the amino-phenol motif serves as a direct precursor to benzoxazoles , a pharmacophore prevalent in anti-inflammatory, antimicrobial, and kinase inhibitor therapeutics.
This guide details the protocols for transforming this precursor into 5,7-disubstituted benzoxazoles, ensuring high regiocontrol and chemical yield.
Strategic Analysis & Reactivity Profile
Successful utilization of this scaffold relies on understanding the reactivity hierarchy of its four functional groups:
Hydroxyl (-OH) & Amino (-NH₂): Nucleophilic centers. They must be either protected or cyclized early to prevent catalyst poisoning or side reactions during metal-catalyzed couplings. Recommendation: Early-stage cyclization to benzoxazole is the most efficient strategy, simultaneously "protecting" both groups within the heterocycle.
Iodide (C-6): The most reactive electrophilic site. It undergoes oxidative addition with Pd(0) rapidly, often at room temperature or mild heating. In the benzoxazole core, this becomes Position 7 .
Bromide (C-4): Less reactive.[1] Requires higher temperatures or electron-rich ligands to undergo oxidative addition. In the benzoxazole core, this becomes Position 5 .
Structural Transformation Mapping
When 2-Amino-4-bromo-6-iodophenol cyclizes to form a benzoxazole:
C-1 (OH) becomes the O-1 bridgehead.
C-2 (NH₂) becomes the N-3 bridgehead.
C-6 (Iodo) maps to Position 7 (ortho to Oxygen).
C-4 (Bromo) maps to Position 5 (meta to Oxygen).
Target Scaffold:5-Bromo-7-iodobenzoxazole
Visual Workflow (DOT Diagram)
The following diagram illustrates the critical decision points and reaction pathways for this scaffold.
Figure 1: Sequential functionalization workflow exploiting the reactivity difference between C-I and C-Br bonds.
Detailed Experimental Protocols
Protocol A: Synthesis of 5-Bromo-7-iodobenzoxazole (Cyclization)
This step locks the amino-phenol core into a stable heterocycle. We utilize Triethyl Orthoformate (TEOF) for the C-2 unsubstituted derivative, or an aldehyde for C-2 substituted analogs.
Reagents:
2-Amino-4-bromo-6-iodophenol (1.0 equiv)
Triethyl Orthoformate (TEOF) (3.0 equiv)
p-Toluenesulfonic acid (pTSA) (0.05 equiv, cat.)
Solvent: Ethanol or Toluene
Procedure:
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-4-bromo-6-iodophenol (10 mmol) in Ethanol (50 mL).
Add: Add TEOF (30 mmol) and catalytic pTSA (0.5 mmol).
Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (polar) should disappear, replaced by a less polar spot (benzoxazole).
Workup: Cool to room temperature. Concentrate under reduced pressure.
Purification: The residue is often pure enough for the next step. If necessary, purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Note: The product, 5-bromo-7-iodobenzoxazole , is stable and can be stored.
Protocol B: Site-Selective Suzuki Coupling at C-7 (Iodo)
This protocol selectively engages the C-I bond while leaving the C-Br bond intact.
Mechanistic Insight: The C-I bond undergoes oxidative addition with Pd(0) significantly faster than C-Br. By using a mild base and moderate temperature, we kinetically favor the C-7 product.
Reagents:
5-Bromo-7-iodobenzoxazole (1.0 equiv)
Aryl Boronic Acid (R¹-B(OH)₂) (1.1 equiv)
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
Base: Na₂CO₃ (2.0 M aqueous, 2.0 equiv)
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)
Procedure:
Degas: Sparge solvents with Nitrogen or Argon for 15 minutes.
Combine: In a reaction vial, combine the benzoxazole substrate, Aryl Boronic Acid, and Pd(PPh₃)₄.
Solvate: Add the degassed solvent and aqueous base.
Reaction: Heat to 60°C (Oil bath).
Critical Control: Do not exceed 70°C. Higher temperatures increase the risk of competitive coupling at the Bromine site.
Monitor: Check TLC/LCMS after 2 hours. The reaction is typically complete within 2–6 hours.
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
With the C-7 position functionalized, the C-5 Bromine can now be targeted using more forcing conditions or highly active catalyst systems.
Reagents:
5-Bromo-7-(aryl)benzoxazole (1.0 equiv)
Aryl Boronic Acid (R²-B(OH)₂) (1.5 equiv)
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/XPhos
Base: K₃PO₄ (3.0 equiv)
Solvent: 1,4-Dioxane or DMF
Procedure:
Combine: Mix substrate, boronic acid, base, and catalyst in a pressure vial.
Solvate: Add solvent (degassed).
Reaction: Heat to 100°C for 12–18 hours.
Note: The C-Br bond requires higher activation energy.
Workup: Standard aqueous extraction.
Purification: Flash chromatography.
Result:5,7-Diarylbenzoxazole .
Quantitative Data Summary
The following table summarizes expected outcomes based on standard reactivity trends for halophenols and benzoxazoles [1, 2].
Reaction Step
Target Site
Catalyst System
Temp (°C)
Typical Yield
Selectivity (I:Br)
Cyclization
N/O Core
pTSA / TEOF
80
85-95%
N/A
Coupling 1
C-7 (Iodo)
Pd(PPh₃)₄ / Na₂CO₃
60
75-88%
> 20:1
Coupling 2
C-5 (Bromo)
Pd(dppf)Cl₂ / K₃PO₄
100
70-85%
N/A
Troubleshooting & Optimization
Issue: Loss of Selectivity (Coupling at Br during Step 2).
Cause: Temperature too high or catalyst too active (e.g., using XPhos or SPhos for the Iodo coupling).
Solution: Lower temperature to 40-50°C. Switch to a less electron-rich ligand like PPh₃.
Issue: Dehalogenation (Loss of I or Br without coupling).
Cause: Hydride source present (often from solvent impurities or excess alcohol) or Pd-H species formation.
Solution: Ensure solvents are anhydrous and high purity. Avoid secondary alcohols as solvents if possible.
Issue: Incomplete Cyclization.
Cause: Wet solvent or insufficient acid catalyst.
Solution: Use molecular sieves in the cyclization step or switch to a stronger oxidant system (e.g., PhI(OAc)₂) if using an aldehyde.
References
BenchChem. Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-3-iodophenol. (Accessed 2023).[2][3] Link
Soni, S. et al. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 2023, 13, 24093-24111.[4] Link
Lara, R. et al. One-Pot Reactions of Triethyl Orthoformate with Amines. University of Minho, 2023. Link
Fairlamb, I. J. S. Suzuki–Miyaura cross-coupling reactions of halophenols. Organic & Biomolecular Chemistry.[1][2][4][5][6][7] (General reactivity reference).
Application Note: High-Value Heterocycle Construction Using 2-Amino-4-bromo-6-iodophenol Executive Summary 2-Amino-4-bromo-6-iodophenol (CAS: 1261266-46-9) represents a "privileged scaffold" in medicinal chemistry due to...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Value Heterocycle Construction Using 2-Amino-4-bromo-6-iodophenol
Executive Summary
2-Amino-4-bromo-6-iodophenol (CAS: 1261266-46-9) represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. It offers three distinct axes of orthogonal reactivity:
Amphoteric Condensation: The ortho-aminophenol motif allows for rapid cyclization to benzoxazoles.
Labile C-I Bond (C7 in benzoxazole): High reactivity toward Palladium-catalyzed oxidative addition, enabling site-selective cross-coupling at room temperature or mild heating.
Robust C-Br Bond (C5 in benzoxazole): Lower reactivity, allowing this position to remain intact during initial transformations, serving as a handle for late-stage diversification.
This guide details the protocols for utilizing this scaffold in one-pot sequences to generate 5-bromo-7-substituted benzoxazoles, a core structure found in various bioactive alkaloids and kinase inhibitors.
Part 1: Strategic Analysis & Chemoselectivity
Before executing the protocols, researchers must understand the atom-mapping change from the phenol precursor to the benzoxazole product.
Regiochemical Mapping:
Precursor Position 4 (Bromine): Becomes Position 5 in the benzoxazole ring.
Precursor Position 6 (Iodine): Becomes Position 7 in the benzoxazole ring.
The C7-Iodine is sterically crowded (adjacent to the heteroatom) but electronically activated. The C5-Bromine is less hindered but requires higher activation energy. This difference is the basis for the Sequential One-Pot Protocol .
Figure 1: The logical flow of the one-pot sequential synthesis. Note the preservation of the Bromine atom until the final stage.
Part 2: Preparation of the Scaffold (Pre-requisite)
Commercially available 2-amino-4-bromo-6-iodophenol can be expensive or impure. For gram-scale applications, we recommend synthesizing it from 4-bromo-2-nitrophenol.
Protocol A: Iodination-Reduction Sequence
Note: This is a preparation step, not the one-pot application.
Iodination: Treat 4-bromo-2-nitrophenol with Iodine Monochloride (ICl) in acetic acid at 40°C. The nitro group directs the iodine to the vacant ortho position (C6).
Reduction: Reduce the nitro group using Sodium Dithionite (Na₂S₂O₄) or Iron/Acetic acid. Avoid catalytic hydrogenation (H₂/Pd) as it may cause hydrodehalogenation (stripping the Iodine/Bromine).
Part 3: Application Protocols
Protocol 1: One-Pot Oxidative Cyclization
Objective: Synthesis of 2-substituted-5-bromo-7-iodobenzoxazoles.
Mechanism: Schiff base formation followed by oxidative ring closure.[1]
Oxidant: Phenyliodine(III) diacetate (PIDA) (1.1 equiv) OR DDQ.
Solvent: Ethanol/Water (green method) or DCM (anhydrous method).
Step-by-Step Methodology:
Schiff Base Formation: In a round-bottom flask, dissolve 1.0 mmol of 2-amino-4-bromo-6-iodophenol in 5 mL of Ethanol. Add 1.1 mmol of the desired benzaldehyde.
Activation: Stir at Room Temperature (RT) for 30 minutes. The solution typically turns yellow/orange, indicating imine formation.
Oxidative Closure: Add 1.1 mmol of PIDA (PhI(OAc)₂).
Why PIDA? It is a mild, metal-free oxidant that effects cyclization rapidly without affecting the aryl halides.
Reaction: Stir at RT for 1-2 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (polar) should disappear, replaced by a less polar fluorescent spot (benzoxazole).
Workup: Evaporate solvent. Redissolve in EtOAc, wash with saturated NaHCO₃ (to remove acetic acid byproduct) and brine.
Objective: Synthesis of 5-bromo-7-aryl-2-substituted-benzoxazoles without isolating the intermediate.
Critical Parameter: Temperature control is vital to prevent premature activation of the C-Br bond.
Step-by-Step Methodology:
Cyclization (Phase 1):
Combine aminophenol (1.0 mmol) and aldehyde (1.0 mmol) in 1,4-Dioxane (5 mL).
Add DDQ (1.1 equiv) as the oxidant. Stir at RT for 2 hours until cyclization is complete.
Note: Do not use halogenated solvents if moving to Pd-catalysis next.
Degassing:
Bubble Nitrogen/Argon through the mixture for 10 minutes to remove dissolved oxygen.
Cross-Coupling (Phase 2):
Add Boronic Acid (1.1 equiv).
Add Base: Cs₂CO₃ (2.0 equiv, solid).
Add Catalyst: Pd(PPh₃)₄ (5 mol%).
Crucial Step: Add 0.5 mL of water (Suzuki coupling requires trace water).
Reaction:
Heat to 60°C . Do not exceed 80°C.
Why 60°C? The C7-Iodine bond is weak and will undergo oxidative addition at mild temperatures. The C5-Bromine bond typically requires temperatures >90°C or more active catalysts (like Pd(dppf)Cl₂) to react efficiently. This thermal window ensures chemoselectivity.
Workup: Filter through Celite to remove Palladium residues. Dilute with water, extract with EtOAc.
Figure 2: Operational workflow for the sequential one-pot protocol, highlighting the critical transition from cyclization to coupling.
Part 4: Troubleshooting & Critical Process Parameters (CPPs)
Oxidation Stalling:
Symptom:[2][3][4][5][6][7] Schiff base persists (yellow color doesn't fade/change).
Fix: Ensure the reaction is not "wet" if using PIDA. If using air/O₂, add a catalytic amount of activated carbon or switch to a stronger oxidant like MnO₂.
Loss of Chemoselectivity (Phase 2):
Symptom:[2][3][4][5][6][7] Mixture of mono-coupled (desired) and bis-coupled (undesired) products.
Cause: Temperature too high (>80°C) or highly active boronic acids used.
Fix: Keep temperature at 50-60°C. Use Pd(PPh₃)₄ rather than Pd(OAc)₂/S-Phos, as the triphenylphosphine ligand is less active and enhances selectivity for the Iodide.
Purification Issues:
The 5-bromo-7-iodo intermediate is lipophilic. If it co-elutes with the final product, switch the solvent system to Toluene/Hexane to exploit pi-stacking differences.
References
Benzoxazole Synthesis (General Mechanisms)
Organic Chemistry Portal. "Synthesis of Benzoxazoles."[1][3][4][6][8] Available at: [Link]
Chemoselective Coupling (I vs Br)
PubChem.[9][10] "2-Bromo-4-chloro-6-iodophenol (Analogous Reactivity Data)." CID 19935917.[9] Available at: [Link]
One-Pot Methodologies
Neumann, K. T., et al.[8] "A Sequential One-Pot Procedure for the Synthesis of 2-(Hetero)aryl Benzoxazoles." Org.[4][8] Lett., 2015, 17, 2094-2097.[8] (Cited for general one-pot aminocarbonylation/cyclization logic).
Gorepatil, P. B., et al. "Green Synthesis of Benzoxazoles."[8] Synlett, 2013, 24, 2241-2244.[8] (Cited for aldehyde condensation protocols).[1][3][4][6][8]
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Reference Data & Comparative Studies
Validation
mass spectrometry fragmentation of 2-Amino-4-bromo-6-iodophenol
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-4-bromo-6-iodophenol Executive Summary & Strategic Comparison 2-Amino-4-bromo-6-iodophenol is a densely functionalized aromatic scaffold, ofte...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-4-bromo-6-iodophenol
Executive Summary & Strategic Comparison
2-Amino-4-bromo-6-iodophenol is a densely functionalized aromatic scaffold, often employed as a critical intermediate in the synthesis of benzoxazoles and complex pharmaceutical heterocycles. Its analysis presents a unique challenge due to the presence of two distinct halogens (Bromine and Iodine) and two ionizable groups (Amine and Hydroxyl).
This guide compares the three primary ionization modalities available to researchers. Unlike simple organics, the choice of ionization for this molecule dictates not just sensitivity, but the structural information obtained.
Recommendation: For drug development workflows requiring definitive structural confirmation, ESI+ (Positive Mode) is the superior choice. It leverages the basicity of the amine for stable ionization while allowing controlled fragmentation (MS/MS) to map the halogen positions.
Technical Deep Dive: Fragmentation Mechanics
The mass spectral signature of 2-Amino-4-bromo-6-iodophenol is defined by two core phenomena: the Isotopic Fingerprint and the Halogen Lability Hierarchy .
A. The Isotopic Fingerprint
Before fragmentation occurs, the molecular ion cluster provides immediate confirmation of the halogen content.
Iodine (
): Monoisotopic. Does not contribute to the isotope pattern width.
Bromine (
/ ): Present in a ~1:1 ratio.
Result: The molecular ion appears as a distinct doublet separated by 2 Da.
m/z ~313 (containing
)
m/z ~315 (containing
)
B. Fragmentation Pathways (ESI+ Mode)
In Collision-Induced Dissociation (CID), the fragmentation follows a specific energy hierarchy. The Carbon-Iodine (C-I) bond is significantly weaker (~57 kcal/mol) than the Carbon-Bromine (C-Br) bond (~68 kcal/mol).
Precursor Selection:
at m/z 313.9 (using ).
Primary Loss (Neutral Loss of Iodine): The weakest link breaks first. The molecule loses a neutral Iodine radical (
) or HI, generating a radical cation or cation at m/z 186/187 .
Secondary Loss (Deamination/Dehydration): The resulting phenol-amine core is unstable and often ejects
(17 Da) or (28 Da), characteristic of phenolic systems.
C. Mechanistic Visualization
The following diagram details the fragmentation cascade under Positive ESI conditions.
Figure 1: Predicted ESI+ fragmentation pathway. The loss of Iodine is the dominant event due to bond dissociation energy differences.
Validated Experimental Protocol
This protocol is designed for LC-MS/MS analysis using a Triple Quadrupole or Q-TOF system. It is self-validating through the use of the specific isotopic pattern check.
Phase 1: Sample Preparation
Solvent: Methanol (LC-MS Grade). Avoid Acetonitrile initially as it can suppress ionization in some phenolic amines.
Concentration: Prepare a 1 mg/mL stock, dilute to 1 µg/mL for infusion/injection.
Additive: 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (for ESI-). Crucial: Do not use TFA, as it suppresses negative ion formation if you switch modes.
Phase 2: Instrument Parameters (ESI+)
Capillary Voltage: 3.5 kV.
Cone Voltage: 20 V (Keep low to prevent in-source loss of Iodine).
Source Temp: 120°C.
Desolvation Temp: 350°C.
Phase 3: Data Acquisition & Validation
Full Scan (MS1): Scan m/z 100–500.
Validation Check: Observe the m/z 313.9 and 315.9 doublet.
Pass Criteria: The peaks must have near-equal intensity (height ratio 1.0 : 0.98).
Fail Criteria: If 313.9 is missing or the ratio is skewed, check for in-source dehalogenation (lower Cone Voltage).
Product Ion Scan (MS2): Select m/z 313.9 as precursor.
Collision Energy Ramp: 10 -> 40 eV.
Target Fragments: Look for 186.9 (Loss of I) and 233.9 (Loss of Br - rare, usually I goes first).
Experimental Workflow Diagram
Figure 2: Step-by-step LC-MS/MS workflow for structural confirmation.
Quantitative Reference Data
The following table summarizes the theoretical mass values for the protonated species
. Use these values to calibrate your extraction windows (typically ± 0.05 Da for High Res, ± 0.5 Da for Unit Res).
Ion Identity
Formula
Theoretical m/z ()
Theoretical m/z ()
Notes
Precursor
313.87
315.87
Base Peak Doublet
Fragment 1
186.96
188.96
Loss of Iodine ()
Fragment 2
234.95
N/A
Loss of Bromine () - Less Common
Fragment 3
158.97
160.97
Loss of I + CO
References
PubChem. 2-Amino-4-bromophenol Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 4, 2026).
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns: Halides and Phenols. Available at: [Link] (Accessed Feb 4, 2026).
Reactivity Differential: Iodo- vs. Bromo-Aminophenols in High-Value Scaffold Synthesis
Executive Summary: The Halogen Advantage In the structural optimization of small molecule drugs, aminophenols serve as privileged scaffolds, particularly in the synthesis of benzoxazoles, benzothiazoles, and indoles. Whe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Halogen Advantage
In the structural optimization of small molecule drugs, aminophenols serve as privileged scaffolds, particularly in the synthesis of benzoxazoles, benzothiazoles, and indoles. When functionalizing these cores, the choice between an iodo- or bromo-substituent is rarely arbitrary.
While iodo-aminophenols offer superior reactivity (kinetic advantage) due to weaker C–I bond dissociation energy (BDE), they suffer from lower stability and a propensity for dehalogenation. Bromo-aminophenols , conversely, offer robust stability and controlled reactivity, often requiring specialized ligands for activation. This guide dissects these differences to enable orthogonal functionalization strategies—reacting one site exclusively in the presence of the other.
Mechanistic Underpinnings: The Kinetic Landscape
The primary differentiator in palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) is the rate of Oxidative Addition (OA) . This is typically the rate-determining step (RDS) for aryl bromides, whereas for aryl iodides, the OA is rapid, shifting the RDS to transmetallation or reductive elimination.
Bond Dissociation Energy (BDE) & Reactivity
The reactivity hierarchy correlates directly with bond strength. In aminophenol systems, the electron-donating nature of the amine (-NH₂) and hydroxyl (-OH) groups increases electron density on the ring, generally facilitating OA for both halogens compared to electron-deficient systems, but the gap remains distinct.
Substituent
Bond Length (Å)
BDE (kcal/mol)
Relative Reactivity (Pd-Catalysis)
Primary Risk
Iodo (-I)
~2.10
~57
High (Fast OA)
Dehalogenation (Reduction), Light Sensitivity
Bromo (-Br)
~1.90
~68
Moderate (Slower OA)
Requires elevated temp or bulky ligands
Chloro (-Cl)
~1.74
~83
Low
Inert under standard conditions
Visualization: The Catalytic Cycle & Rate Limiting Steps
The following diagram illustrates where the reactivity divergence occurs in the catalytic cycle.
Figure 1: Comparative oxidative addition pathways. Note that for Ar-Br, the initial addition is often the bottleneck, whereas Ar-I enters the cycle rapidly.
The most powerful application of this reactivity difference is sequential cross-coupling . By utilizing a "bifunctional" scaffold containing both iodine and bromine (e.g., 2-amino-4-bromo-6-iodophenol), researchers can selectively functionalize the C–I bond at room temperature, leaving the C–Br bond intact for a subsequent, harsher reaction.
Workflow: Sequential Suzuki-Miyaura Coupling
Step 1 (Site A - Iodine): Use mild base (Na₂CO₃), standard ligand (PPh₃), and low temperature (RT to 40°C).
Step 2 (Site B - Bromine): Use strong base (K₃PO₄), electron-rich bulky ligand (e.g., XPhos, SPhos), and high temperature (80-100°C).
Figure 2: Orthogonal strategy exploiting the BDE gap between C-I and C-Br.
Experimental Protocols
Protocol A: Selective Suzuki Coupling of Iodo-Aminophenol
Targeting the C-I bond while preserving a C-Br bond or sensitive functional groups.
Degassing: Charge a reaction vial with the aminophenol, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Aminophenols oxidize easily; inert atmosphere is non-negotiable.
Solvation: Add degassed solvents and base via syringe.
Reaction: Stir at 40°C for 4–6 hours. Monitor by LC-MS.
Checkpoint: The C-I bond should convert fully. If the temperature exceeds 60°C, trace oxidative addition into the C-Br bond may occur.
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Purification: Flash chromatography. Note: Aminophenols can streak on silica; add 1% Et₃N to the eluent.
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂
Base: K₃PO₄ (3.0 equiv)
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
Setup: Combine reagents in a pressure tube.
Reaction: Heat to 100°C for 12–16 hours.
Insight: The use of SPhos (Buchwald ligand) facilitates the oxidative addition into the stronger C-Br bond and stabilizes the Pd center against the free amine/alcohol coordination.
Comparative Data Analysis
The following data summarizes typical performance metrics derived from cross-coupling screens of halo-aminophenols.
Feature
Iodo-Aminophenol
Bromo-Aminophenol
Typical Yield (Suzuki)
85–95%
70–85%
Reaction Time
2–6 Hours
12–24 Hours
Temp. Requirement
RT – 50°C
80°C – 120°C
Catalyst Load
Low (1–3 mol%)
Moderate (5 mol%)
Side Reactions
Dehalogenation (Ar-I Ar-H)
Homocoupling (Ar-Ar)
Storage Stability
Low (Dark/Cold required)
High (Stable at RT)
The "Iodine Trap": Dehalogenation
A common pitfall with iodo-aminophenols is hydrodehalogenation . In the presence of hydride sources (even from solvents like alcohols) and Pd, the Ar-I bond can be reduced to Ar-H rather than coupled.
Mitigation: Use non-protic solvents (DMF, Dioxane) if possible, or ensure strictly anhydrous conditions if using hydride-donor reagents.
References
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Electrophile Selection. Retrieved from [Link]
Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides. Retrieved from [Link]
Organic Chemistry Portal. (2023). Synthesis of Benzoxazoles from 2-Aminophenols. Retrieved from [Link]
ResearchGate. (2025). Bond Dissociation Energies of Substituted Phenols: A DFT Study. Retrieved from [Link]
Validation
Technical Comparison Guide: Characterization and Purity Profiling of 2-Amino-4-bromo-6-iodophenol
Executive Summary 2-Amino-4-bromo-6-iodophenol (CAS: 855836-12-3) is a specialized tri-substituted aromatic scaffold used primarily in the synthesis of thyromimetic agents and as a highly functionalized intermediate for...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Amino-4-bromo-6-iodophenol (CAS: 855836-12-3) is a specialized tri-substituted aromatic scaffold used primarily in the synthesis of thyromimetic agents and as a highly functionalized intermediate for palladium-catalyzed cross-coupling reactions. Its unique structure—featuring an amine, a phenol, and two distinct halogens (bromine and iodine)—offers orthogonal reactivity, allowing for sequential functionalization.
This guide provides a rigorous analysis of its elemental composition, comparing it against its closest stable analog, 2-Amino-4,6-dibromophenol . We analyze the theoretical vs. experimental elemental signatures to assist researchers in validating sample identity and purity.
Elemental Analysis & Composition Data
Accurate elemental analysis (EA) is the primary method for confirming the regiochemistry of halogenation in this compound. Due to the high mass percentage of iodine (~40%), standard CHN analysis must be coupled with specific halogen determination to differentiate this product from incomplete reaction byproducts (e.g., starting material 2-Amino-4-bromophenol).
Theoretical Composition (Standard)
The following table establishes the theoretical baseline for C₆H₅BrINO (MW: 313.92 g/mol ).
Element
Symbol
Atomic Mass
Count
Mass Contribution
Theoretical % (w/w)
Iodine
I
126.90
1
126.90
40.43%
Bromine
Br
79.90
1
79.90
25.45%
Carbon
C
12.01
6
72.07
22.96%
Oxygen
O
16.00
1
16.00
5.10%
Nitrogen
N
14.01
1
14.01
4.46%
Hydrogen
H
1.01
5
5.04
1.61%
Comparative Analysis: Target vs. Analog
Distinguishing the target from its di-bromo analog is critical, as they behave similarly in HPLC but exhibit drastically different reactivity in Suzuki or Sonogashira couplings.
Feature
Target: 2-Amino-4-bromo-6-iodophenol
Alternative: 2-Amino-4,6-dibromophenol
Differentiation Factor
Formula
C₆H₅BrINO
C₆H₅Br₂NO
Iodine vs. Bromine substitution
MW
313.92 g/mol
266.92 g/mol
Target is ~47 Da heavier
% Halogen
65.88% (Combined I + Br)
59.86% (Br only)
Total halogen content is significantly higher in the target.
% Carbon
22.96%
26.99%
The target has a lower Carbon % due to the heavy Iodine atom.
Reactivity
High (C-I bond is weak, ~57 kcal/mol)
Moderate (C-Br bond is stronger, ~68 kcal/mol)
Target allows selective coupling at C6 (Iodine site).
Critical Insight: A common purity failure mode is the presence of unreacted 2-Amino-4-bromophenol. If your Elemental Analysis shows Carbon > 23.5% and Halogen < 65% , the sample is likely contaminated with the mono-halogenated precursor.
Experimental Protocols
Synthesis & Purification Workflow
To obtain a sample of sufficient purity for Elemental Analysis (>98%), the compound must be synthesized via controlled iodination of 2-amino-4-bromophenol. The following protocol minimizes the formation of di-iodo byproducts.
Dissolution: Dissolve 10 mmol of 2-Amino-4-bromophenol in 20 mL of glacial acetic acid. Maintain temperature at 20°C.
Addition: Add 1.05 equivalents of ICl dropwise over 30 minutes. The slow addition prevents over-iodination.
Quenching: Pour the reaction mixture into 100 mL of ice-water containing 5% sodium thiosulfate (
). This reduces unreacted iodine (purple/brown color should fade to yellow).
Isolation: Filter the resulting precipitate. The solid is typically light brown/tan.
Purification (Crucial for EA): Recrystallize from Ethanol/Water (9:1). Drying must be performed in a vacuum desiccator over
for 24 hours to remove solvent traces that skew Hydrogen/Carbon values.
Visualization of Synthesis Logic
The following diagram illustrates the regioselectivity governed by the directing groups (-OH and -
), ensuring the Iodine installs at the C6 position.
Figure 1: Electrophilic Aromatic Substitution pathway. The -OH and -NH2 groups activate the ring, directing the Iodine electrophile to the open ortho position (C6).
Performance & Stability Profile
Reactivity Matrix
The defining feature of 2-Amino-4-bromo-6-iodophenol is its chemoselectivity . In metal-catalyzed cross-coupling, the C-I bond reacts significantly faster than the C-Br bond.
Reaction Type
Site of Action
Reagent Example
Outcome
Sonogashira Coupling
C6-Iodine
Alkyne / Pd(0) / Cu(I)
Selective alkynylation at C6; Br remains intact.
Suzuki Coupling
C6-Iodine
Boronic Acid / Pd(0)
Selective arylation at C6.
Lithium-Halogen Exchange
C6-Iodine
-BuLi @ -78°C
Selective lithiation at C6 (Kinetic control).
Stability Warning
Unlike the di-bromo alternative, the iodo-analog is photosensitive .
Storage: Must be stored in amber vials under Argon at 2-8°C.
Degradation: Exposure to UV light causes homolytic cleavage of the C-I bond, releasing free iodine (sample turns dark purple) and degrading the elemental analysis profile (lowering %I, raising %C).
Selectivity Visualization
Figure 2: Chemoselective reactivity profile. The weaker C-I bond allows for controlled, sequential modification of the molecular scaffold.
References
PubChem. (2024).[3][4] Compound Summary: 2-Amino-4-bromophenol (Precursor Characterization). National Library of Medicine. Retrieved from [Link]
Vertex AI Search. (2024). Consolidated Chemical Properties Database.
A Comparative Guide to Reference Standards for the Analysis of 2-Amino-4-bromo-6-iodophenol
For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for 2-Amino-4-bromo-6-iodophenol 2-Amino-4-bromo-6-iodophenol is a halogenated aromatic compound with potential appl...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 2-Amino-4-bromo-6-iodophenol
2-Amino-4-bromo-6-iodophenol is a halogenated aromatic compound with potential applications in organic synthesis and pharmaceutical development. The precise substitution pattern of amino, bromo, and iodo groups on the phenol ring imparts unique chemical properties that are of interest in the synthesis of more complex molecules. The purity and accurate characterization of such starting materials are paramount, as impurities can lead to undesirable side reactions, lower yields, and the introduction of potentially toxic byproducts in a drug development pipeline.
This guide addresses the critical need for reliable reference standards and robust analytical methods for 2-Amino-4-bromo-6-iodophenol. In the absence of commercially available certified reference standards for this specific molecule, this document provides a framework for selecting and validating suitable commercial-grade materials and compares potential analytical techniques for its analysis.
The Landscape of Available Reference Materials
A thorough market survey reveals that while 2-Amino-4-bromo-6-iodophenol is commercially available, it is not currently offered as a certified reference material (CRM) from major pharmacopoeias or metrological institutes. Researchers must therefore rely on commercial suppliers who provide the compound with varying levels of purity and characterization.
Key Considerations for Selecting a Reference Standard:
Purity Specification: Look for suppliers that provide a purity value, preferably determined by a quantitative method like HPLC or GC. A purity of ≥95% is generally recommended for use as a working standard.
Certificate of Analysis (CoA): A comprehensive CoA is essential. It should include, at a minimum, the compound's identity, CAS number, molecular formula, molecular weight, and the method used to determine purity.
Characterization Data: Access to spectroscopic data (e.g., ¹H NMR, Mass Spectrometry) is highly desirable to confirm the chemical structure.
Table 1: Comparison of 2-Amino-4-bromo-6-iodophenol and Structurally Related Compounds
Expert Insight: Given the lack of a certified standard, it is imperative to perform in-house validation of any purchased material. This includes identity confirmation via spectroscopic methods and purity assessment by a primary analytical technique, as detailed in the following sections.
For the quantitative analysis of 2-Amino-4-bromo-6-iodophenol, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary technique. Its advantages include high resolution, sensitivity, and the ability to separate the main component from structurally similar impurities without the need for derivatization.
Rationale for Method Selection
Halogenated phenols are generally amenable to reversed-phase HPLC. The aromatic nature of 2-Amino-4-bromo-6-iodophenol allows for strong chromophoric activity, making UV detection a suitable and cost-effective choice. A C18 stationary phase is a logical starting point due to the compound's moderate polarity. The mobile phase composition can be optimized to achieve adequate retention and separation from potential impurities.
Detailed Experimental Protocol for HPLC Analysis
Objective: To determine the purity of a 2-Amino-4-bromo-6-iodophenol sample.
Instrumentation:
HPLC system with a quaternary or binary pump
Autosampler
Column oven
UV-Vis detector
Materials:
2-Amino-4-bromo-6-iodophenol sample
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade)
Trifluoroacetic acid (TFA), HPLC grade
Chromatographic Conditions:
Column: C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% TFA
Mobile Phase B: Acetonitrile with 0.1% TFA
Gradient:
0-5 min: 30% B
5-25 min: 30% to 90% B
25-30 min: 90% B
30.1-35 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 280 nm (based on typical absorbance for phenols; should be optimized by running a UV scan)
Injection Volume: 10 µL
Sample Preparation:
Accurately weigh approximately 10 mg of the 2-Amino-4-bromo-6-iodophenol sample.
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the 50:50 acetonitrile/water mixture.
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of the sample is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Self-Validation:
Specificity: Analyze a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.
Linearity: Prepare a series of standards at different concentrations to demonstrate a linear relationship between concentration and peak area.
Precision: Perform multiple injections of the same sample to assess the repeatability of the measurement.
Visualization of the HPLC Workflow
Caption: Figure 1. HPLC analysis workflow.
Confirmatory Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an orthogonal analytical technique to confirm the identity and assess the purity of 2-Amino-4-bromo-6-iodophenol. While direct analysis of aminophenols by GC can be challenging due to their polarity and potential for thermal degradation, derivatization can overcome these limitations.
Rationale for Method Selection
Derivatization of the polar amino and hydroxyl groups to less polar moieties enhances the volatility and thermal stability of the analyte, making it more amenable to GC separation. The mass spectrometer provides definitive structural information, confirming the molecular weight and fragmentation pattern of the derivatized compound. This serves as a powerful tool for identity confirmation.
Detailed Experimental Protocol for GC-MS Analysis (with Derivatization)
Objective: To confirm the identity and assess the purity of a 2-Amino-4-bromo-6-iodophenol sample via GC-MS after derivatization.
Instrumentation:
Gas chromatograph with a split/splitless injector
Mass selective detector
Materials:
2-Amino-4-bromo-6-iodophenol sample
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Pyridine (anhydrous)
Ethyl acetate (GC grade)
Derivatization Procedure:
Accurately weigh approximately 1 mg of the 2-Amino-4-bromo-6-iodophenol sample into a 2 mL autosampler vial.
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
Cap the vial tightly and heat at 70 °C for 30 minutes.
Cool to room temperature.
Dilute the reaction mixture with 800 µL of ethyl acetate.
GC-MS Conditions:
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injector Temperature: 280 °C
Injection Mode: Split (10:1)
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes
Ramp: 15 °C/min to 300 °C
Hold: 5 minutes at 300 °C
Carrier Gas: Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Scan Range: 50-550 m/z
Data Analysis:
The identity of the derivatized 2-Amino-4-bromo-6-iodophenol is confirmed by its retention time and the mass spectrum of the corresponding peak. The expected molecular ion of the di-TMS derivative would be m/z 457.9 (calculated for C₁₂H₂₀BrINOSi₂).
Purity can be estimated by the area percent of the main peak relative to other detected components.
Visualization of the Derivatization and GC-MS Workflow
Caption: Figure 2. GC-MS analysis workflow.
Structural Confirmation: The Role of NMR Spectroscopy
While HPLC and GC-MS are excellent for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structural elucidation. A ¹H NMR spectrum of the 2-Amino-4-bromo-6-iodophenol standard should be acquired to confirm the substitution pattern on the aromatic ring.
Expected ¹H NMR Features (in a suitable deuterated solvent like DMSO-d₆):
Two distinct aromatic proton signals, likely appearing as doublets due to ortho-coupling.
A broad singlet for the amino (-NH₂) protons.
A singlet for the hydroxyl (-OH) proton.
The chemical shifts and coupling constants of the aromatic protons will be characteristic of the specific arrangement of the substituents.
Conclusion and Recommendations
The accurate analysis of 2-Amino-4-bromo-6-iodophenol is crucial for its application in research and development. In the absence of a certified reference standard, a multi-pronged approach is necessary:
Procurement: Source the material from a reputable supplier that provides a detailed Certificate of Analysis.
In-house Validation:
Confirm the identity of the material using ¹H NMR and GC-MS.
Establish the purity using a validated HPLC method as the primary technique.
Alternative Standards: For comparative purposes, commercially available standards of structurally similar compounds, such as 2-Amino-4-bromophenol, can be used to verify system suitability and chromatographic performance.
By implementing these rigorous analytical practices, researchers can ensure the quality and reliability of their work, leading to more robust and reproducible scientific outcomes.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22160860, 2-Bromo-4-iodophenol. Retrieved February 4, 2026, from [Link].
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22237585, 2-Bromo-6-iodophenol. Retrieved February 4, 2026, from [Link].
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved February 4, 2026, from [Link]
Mehta, A. K., et al. (2014). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. International Research Journal of Engineering and Technology (IRJET), 1(3).
Di, J., et al. (2014). Analysis of phenols and oxidation intermediates in coking wastewater by hplc. Rasayan Journal of Chemistry, 7(4), 353-358.